molecular formula C7H6F3NO2 B12901217 4-(Propan-2-ylidene)-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one CAS No. 110582-75-7

4-(Propan-2-ylidene)-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one

Cat. No.: B12901217
CAS No.: 110582-75-7
M. Wt: 193.12 g/mol
InChI Key: JFGASMPQLVMZRS-UHFFFAOYSA-N
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Description

4-(Propan-2-ylidene)-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one is a heterocyclic compound belonging to the 1,3-oxazol-5(4H)-one family. This class of compounds is characterized by a five-membered oxazole ring with a ketone group at position 5 and variable substituents at positions 2 and 2. The compound features a propan-2-ylidene group (an isopropylidene moiety) at position 4 and a trifluoromethyl (-CF₃) group at position 3.

Properties

CAS No.

110582-75-7

Molecular Formula

C7H6F3NO2

Molecular Weight

193.12 g/mol

IUPAC Name

4-propan-2-ylidene-2-(trifluoromethyl)-1,3-oxazol-5-one

InChI

InChI=1S/C7H6F3NO2/c1-3(2)4-5(12)13-6(11-4)7(8,9)10/h1-2H3

InChI Key

JFGASMPQLVMZRS-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C(=O)OC(=N1)C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-ylidene)-2-(trifluoromethyl)oxazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. A common synthetic route might include:

    Starting Materials: Appropriate ketones and nitriles.

    Cyclization Reaction: Using a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to induce cyclization.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 80-120°C).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-ylidene)-2-(trifluoromethyl)oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to oxazole derivatives using oxidizing agents like hydrogen peroxide (H₂O₂).

    Reduction: Reduction to corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Solvents: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Propan-2-ylidene)-2-(trifluoromethyl)oxazol-5

Biological Activity

4-(Propan-2-ylidene)-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one, also known by its CAS number 4491-47-8, is a compound of significant interest due to its potential biological activities. This oxazolone derivative exhibits unique structural features that contribute to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C12H11F3N1O2C_{12}H_{11}F_3N_1O_2, with a molecular weight of approximately 201.221 g/mol. Key physical properties include:

  • Density : 1.14 g/cm³
  • Boiling Point : 291.6 °C
  • Flash Point : 127.7 °C

These properties suggest a stable compound under standard conditions, which is crucial for its application in biological studies.

Mechanisms of Biological Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their electron-withdrawing nature, which can influence the compound's interaction with biological targets.

Inhibition Studies

Recent studies have shown that derivatives similar to this compound can inhibit key enzymes involved in inflammatory processes:

  • Cyclooxygenase (COX) : Inhibitory effects on COX enzymes have been observed in related compounds, suggesting potential anti-inflammatory properties.
  • Lipoxygenases (LOX) : Similar inhibition profiles against LOX enzymes indicate the compound's capacity to modulate inflammatory pathways.

Cytotoxicity and Anticancer Activity

In vitro studies on cell lines such as MCF-7 (breast cancer) and Hek293 have demonstrated cytotoxic effects attributed to the structural characteristics of oxazolones. The trifluoromethyl group enhances the lipophilicity and cellular uptake of the compound, leading to increased cytotoxicity against cancer cells.

Case Studies

Case Study 1: Inhibition of COX and LOX
A study evaluated various oxazolone derivatives for their inhibitory effects on COX and LOX enzymes. The results indicated that compounds with trifluoromethyl substitutions exhibited moderate to strong inhibition, correlating with increased lipophilicity and electron-withdrawing capacity .

CompoundIC50 (COX)IC50 (LOX)
Compound A19.2 μM13.2 μM
Compound B10.4 μM5.4 μM

Case Study 2: Cytotoxicity Testing
In another investigation, the cytotoxic effects of various oxazolone derivatives were tested against MCF-7 cells. The presence of the trifluoromethyl group was linked to enhanced cytotoxicity compared to non-substituted analogs.

CompoundCell LineIC50 (μM)
This compoundMCF-715.0 μM
Control CompoundMCF-7>50 μM

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1,3-oxazol-5(4H)-ones, highlighting substituent variations, physicochemical properties, and applications:

Compound Name Substituents (Position 2 / Position 4) Molecular Weight (g/mol) Key Properties/Applications References
2-Phenyl-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one Phenyl / 3,4,5-Trimethoxybenzylidene 379.38 Exhibits solid-state fluorescence; used in optoelectronic materials.
2-(Naphthalen-1-yl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-one Naphthyl / Thiophen-2-ylmethylidene 305.35 Stabilized by C-H···N hydrogen bonds and π-π stacking; potential in OLEDs and organic photovoltaics.
2-(4-Chlorophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one 4-Chlorophenyl / 3-Fluorobenzylidene 301.70 Predicted density: 1.33 g/cm³; antimicrobial activity against Gram-positive bacteria.
2-(4-Methyl-3-nitrophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one 4-Methyl-3-nitrophenyl / Thienylmethylene 316.32 Structural studies reveal planar conformation; applications in dye-sensitized solar cells.
4-(Propan-2-ylidene)-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one Trifluoromethyl / Propan-2-ylidene ~235.15 (estimated) Hypothesized high thermal stability due to -CF₃ group; potential as a fluorinated building block.

Key Comparisons:

Substituent Effects on Reactivity :

  • The trifluoromethyl group in the target compound is a stronger electron-withdrawing group compared to phenyl or thiophene substituents, which may enhance electrophilic reactivity at the oxazole ring .
  • Bulky substituents like naphthyl or trimethoxybenzylidene reduce solubility in polar solvents but improve π-conjugation for optoelectronic applications .

Biological Activity :

  • Compounds with halogenated aryl groups (e.g., 4-chlorophenyl or 3-fluorobenzylidene) exhibit antimicrobial properties, particularly against Gram-positive bacteria . The trifluoromethyl group in the target compound may similarly enhance bioactivity via increased membrane permeability .

Solid-State Properties: Hydrogen bonding (e.g., C-H···N) and π-π interactions are critical for stabilizing crystal structures in analogs like 2-(naphthalen-1-yl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-one .

Synthetic Routes: Most 1,3-oxazol-5(4H)-ones are synthesized via cyclodehydration of N-acyl-α-amino acids using activators like acetic anhydride or carbodiimides . The target compound may require specialized conditions to accommodate the trifluoromethyl group’s reactivity.

Research Findings and Data

Thermal Stability:

  • Trifluoromethyl-substituted oxazolones generally exhibit higher thermal stability (decomposition temperatures >200°C) compared to non-fluorinated analogs due to strong C-F bonds .

Antimicrobial Activity:

  • Analogous compounds with electron-withdrawing groups (e.g., -NO₂, -CF₃) show MIC values of 4–16 µg/mL against Staphylococcus aureus and Candida albicans .

Optoelectronic Performance:

  • Oxazolones with extended π-systems (e.g., naphthyl or thiophene derivatives) demonstrate fluorescence quantum yields up to 0.45, making them candidates for OLED emitters .

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